molecular formula C8H5ClF4 B1302176 2-Fluoro-5-(trifluoromethyl)benzyl chloride CAS No. 883543-26-8

2-Fluoro-5-(trifluoromethyl)benzyl chloride

Cat. No.: B1302176
CAS No.: 883543-26-8
M. Wt: 212.57 g/mol
InChI Key: OZGWDDBROIXNRQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzyl chloride is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzyl chloride, where the benzene ring is substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)benzyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Safety and Hazards

“2-Fluoro-5-(trifluoromethyl)benzyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl chloride typically involves the chlorination of 2-Fluoro-5-(trifluoromethyl)toluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

C8H5F4CH3+SOCl2C8H5F4CH2Cl+SO2+HCl\text{C8H5F4CH3} + \text{SOCl2} \rightarrow \text{C8H5F4CH2Cl} + \text{SO2} + \text{HCl} C8H5F4CH3+SOCl2→C8H5F4CH2Cl+SO2+HCl

Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-Fluoro-5-(trifluoromethyl)benzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Oxidation: The benzyl chloride moiety can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.

Common reagents and conditions used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions include 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, 2-Fluoro-5-(trifluoromethyl)benzaldehyde, and 2-Fluoro-5-(trifluoromethyl)benzoic acid.

Mechanism of Action

The mechanism by which 2-Fluoro-5-(trifluoromethyl)benzyl chloride exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The chlorine atom is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological or chemical activities. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in interacting with biological targets.

Comparison with Similar Compounds

2-Fluoro-5-(trifluoromethyl)benzyl chloride can be compared with other similar compounds, such as:

    2-Fluoro-5-(trifluoromethyl)benzaldehyde: This compound has an aldehyde group instead of a benzyl chloride moiety and is used in different synthetic applications.

    2-Fluoro-5-(trifluoromethyl)benzoic acid: This compound has a carboxylic acid group and is used in the synthesis of pharmaceuticals and agrochemicals.

    2-Fluoro-5-(trifluoromethyl)benzyl alcohol: This compound has a hydroxyl group and is used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its reactivity and versatility as a synthetic intermediate, making it valuable in a wide range of chemical and biological applications.

Properties

IUPAC Name

2-(chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGWDDBROIXNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374666
Record name 2-fluoro-5-(trifluoromethyl)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883543-26-8
Record name 2-fluoro-5-(trifluoromethyl)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 883543-26-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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